Product packaging for Methyl 5-amino-1H-imidazole-4-carboxylate(Cat. No.:CAS No. 4919-00-0)

Methyl 5-amino-1H-imidazole-4-carboxylate

Cat. No.: B1585236
CAS No.: 4919-00-0
M. Wt: 141.13 g/mol
InChI Key: DESDXDWZSJRLDB-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-imidazole-4-carboxylate (CAS 4919-00-0) is a high-purity chemical compound serving as a versatile synthon and crucial building block in organic synthesis and pharmaceutical research. With the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol , this imidazole derivative is characterized by both an amino group and a methyl ester on the heteroaromatic ring system, making it a valuable precursor for the synthesis of more complex molecules. Its core structure is a fundamental scaffold in medicinal chemistry, particularly in the development of novel macrocyclic peptides . Recent advanced research applications include its role as a key intermediate in the exploration of non-covalent inhibitors for viral proteases, such as the SARS-CoV-2 main protease (Mpro), contributing to the discovery of potent therapeutic candidates . The compound should be stored in a cool, dark place, sealed in dry conditions at room temperature to ensure stability . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B1585236 Methyl 5-amino-1H-imidazole-4-carboxylate CAS No. 4919-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-1H-imidazole-5-carboxylate
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InChI

InChI=1S/C5H7N3O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESDXDWZSJRLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295792
Record name Methyl 4-amino-1H-imidazole-5-carboxylate
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4919-00-0
Record name 4919-00-0
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Record name Methyl 4-amino-1H-imidazole-5-carboxylate
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Record name methyl 5-amino-1H-imidazole-4-carboxylate
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Significance of Imidazole Heterocycles in Contemporary Chemical and Biological Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of contemporary chemical and biological science. nih.govneuroquantology.com Its prevalence in nature is highlighted by its presence in essential biomolecules like the amino acid histidine, histamine, and the purine (B94841) bases of nucleic acids. neuroquantology.comelsevierpure.comexlibrisgroup.com This natural ubiquity has inspired extensive research, establishing the imidazole nucleus as a "privileged scaffold" in medicinal chemistry. mdpi.combiomedpharmajournal.org Its derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. nih.govmdpi.com

The unique chemical characteristics of the imidazole ring contribute to its significance. It is a polar, ionizable, and amphoteric compound, meaning it can act as both an acid and a base. neuroquantology.comtsijournals.com The two nitrogen atoms are capable of forming hydrogen bonds, which can enhance the water-solubility and pharmacokinetic properties of drug candidates. nih.gov Furthermore, the imidazole core can act as a versatile binding site, interacting with various biomolecules through a range of noncovalent interactions. nih.govnih.gov Beyond medicine, imidazole-based compounds are integral to materials science, where they are used in the development of ionic liquids, catalysts, and functional polymers. elsevierpure.commdpi.com The ability of imidazole and its charged counterpart, imidazolium, to participate in hydrogen bonding and electrostatic interactions makes them valuable in creating advanced materials like hydrogels and polyelectrolytes. elsevierpure.com

Strategic Position of Methyl 5 Amino 1h Imidazole 4 Carboxylate As a Synthetic Scaffold

Within the vast family of imidazole-containing molecules, Methyl 5-amino-1H-imidazole-4-carboxylate holds a position of strategic importance as a versatile synthetic scaffold. Its value lies in the specific arrangement of its functional groups: a primary amine at position 5, a methyl carboxylate (ester) group at position 4, and the reactive imidazole (B134444) ring itself. This trifunctional nature allows chemists to perform a wide array of chemical transformations, building more complex molecular architectures.

The most prominent application of this compound is as a key intermediate in the synthesis of purines and their analogues. mdpi.comnih.gov The 5-amino and 4-carboxylate groups are perfectly positioned to undergo cyclization reactions, forming the second six-membered ring characteristic of the purine (B94841) system. This mimics the biological de novo purine synthesis pathway, where the related compound 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) is a central precursor. nih.govnih.gov Researchers leverage this reactivity to create novel purine derivatives for various therapeutic targets. For instance, derivatization of the imidazole core can lead to compounds investigated for anticancer activity by mimicking natural purines and interfering with DNA synthesis or cellular signaling pathways. nih.govnih.gov The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities and allowing for the attachment of diverse substituents to modulate the biological activity or physical properties of the final molecule. nih.govrsc.org

Historical Context and Evolution of Research on 1h Imidazole 4 Carboxylates

The history of imidazole (B134444) chemistry began in 1858 with the first synthesis by Heinrich Debus. mdpi.com However, the specific exploration of functionalized imidazoles like 1H-imidazole-4-carboxylates is more recent, driven largely by their connection to biological pathways. A pivotal moment in this field was the recognition of 5-aminoimidazole ribonucleotide (a related structure) as an intermediate in the de novo biosynthesis of purine (B94841) nucleotides. nih.govrsc.org This discovery, stemming from foundational biochemical studies in the mid-20th century, highlighted the biological relevance of the 5-aminoimidazole-4-substituted scaffold and spurred interest in its chemical synthesis. nih.gov

Early synthetic methods for creating the imidazole-4-carboxylate core were often multi-step processes. Over the decades, organic chemists have developed more efficient and versatile synthetic routes. One of the notable early syntheses of 1,5-disubstituted-imidazole-4-carboxylates was reported in 1978, utilizing the condensation of ethyl isocyanoacetate with isothioureas. nih.gov The development of multi-component reactions and the use of novel catalysts have significantly advanced the field, allowing for the one-pot synthesis of highly substituted imidazoles from simple starting materials. nih.govorganic-chemistry.orgrsc.org For example, modern methods include the cyclization of imidoyl chlorides with isocyanoacetate esters and iodine-mediated oxidative cyclizations. nih.govorganic-chemistry.org These advancements have made a wider variety of imidazole-4-carboxylate derivatives, including Methyl 5-amino-1H-imidazole-4-carboxylate, more accessible for research and development. google.commdpi.com A 1962 publication in the Journal of the Chemical Society specifically detailed the synthesis of several 5-aminoimidazole-4-carboxylic acids, underscoring the long-standing interest in this class of compounds. rsc.org

Overview of Key Research Avenues for Methyl 5 Amino 1h Imidazole 4 Carboxylate Derivatives

Established Synthetic Pathways to this compound

The traditional synthesis of this compound and its analogues relies on well-established organic chemistry principles, typically involving the sequential construction of the imidazole ring from acyclic precursors followed by functional group manipulations.

Multi-Step Synthesis Approaches from Simpler Precursors

The construction of the this compound scaffold often begins with simple, acyclic starting materials. A common strategy involves derivatives of aminoacetonitrile (B1212223) or cyanoacetate, which possess the requisite carbon and nitrogen atoms for building the core structure.

One classical approach starts from methyl 2-cyano-2-(formylamino)acetate. This precursor undergoes a base-catalyzed cyclization with an amine source, such as ammonia (B1221849), to form the imidazole ring. A prominent historical synthesis involves the base-catalyzed cyclization of (Z)-N'-(2-amino-1,2-dicyanovinyl)formamidine, which yields 5-amino-4-(cyanoformimidoyl)-1H-imidazole rsc.org. This intermediate can then be further transformed into the desired carboxylate.

Another widely applicable multi-step route is the synthesis of the closely related 5-amino-1H-imidazole-4-carboxamide (AICA), a key intermediate in the synthesis of the anticancer drug temozolomide (B1682018) google.com. An industrial method for AICA involves reacting diaminomaleonitrile (B72808) with formamide (B127407) in the presence of phosphorus oxychloride to generate an intermediate, which is then cyclized under alkaline conditions google.com. The resulting carboxamide can then be converted to the methyl ester through standard esterification procedures.

A representative multi-step synthesis for a related N-substituted ethyl ester is outlined below, which highlights the general sequence of reactions that can be adapted for the title compound.

Table 1: Representative Multi-Step Synthesis for an Analogous Imidazole Ester

Step Reactants Reagents/Conditions Product Reference
1 Ethyl 2-amino-2-cyanoacetate, Orthoformate Diethyl ether Ethyl 2-cyano-2-(ethoxymethyleneamino)acetate chemicalbook.com
2 Product of Step 1, Amine (e.g., Methylamine) Water, Na₂CO₃ Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate chemicalbook.com

Cyclization Reactions for Imidazole Ring Formation

The cornerstone of any synthesis of this compound is the cyclization reaction that forms the five-membered heterocyclic ring. Various strategies have been developed to achieve this transformation efficiently.

A powerful method involves the reaction of α-isocyanoacetates with imidoyl chlorides mdpi.comnih.gov. In this approach, the α-carbon of the isocyanoacetate acts as a nucleophile, attacking the carbon of the C=N double bond in the imidoyl chloride. A subsequent intramolecular cyclization, driven by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the formation of the 1,5-disubstituted imidazole-4-carboxylate ester ring system nih.gov.

Another effective cyclization strategy employs the reaction between amidines and α-halo carbonyl compounds or their equivalents. For instance, formamidine (B1211174) can be condensed with a derivative of methyl 2-amino-2-cyanoacetate to construct the imidazole ring. The use of 3-bromo-2-isocyanoacrylates as synthons reacting with amines also provides a direct route to 1,5-disubstituted imidazole-4-carboxylates semanticscholar.org.

Functional Group Interconversions for Carboxylate and Amine Moieties

Often, the imidazole ring is synthesized with precursor functional groups that are later converted into the required amino and methyl carboxylate moieties. These functional group interconversions (FGIs) are critical for arriving at the final target molecule.

The introduction of the C5-amino group is frequently achieved through the reduction of a corresponding nitro group. The synthesis of a 4(5)-nitroimidazole precursor, followed by chemical reduction using reagents like tin(II) chloride or catalytic hydrogenation (e.g., with H₂ over Palladium or Raney Nickel), is a common and reliable method chemicalbook.comnih.gov. This approach is particularly useful as nitro groups can be stable under various ring-forming conditions.

The methyl carboxylate group can be introduced in several ways. It can be carried through the entire synthesis, starting from a precursor like methyl 2-amino-2-cyanoacetate. Alternatively, the corresponding carboxylic acid can be synthesized first, followed by esterification. Standard esterification methods, such as reacting the carboxylic acid with methanol (B129727) under acidic catalysis (e.g., H₂SO₄ or HCl gas) or using reagents like thionyl chloride in methanol, are effective. The hydrolysis of an ester to a carboxylic acid is also a common transformation, often accomplished with a base like sodium hydroxide (B78521) followed by acidification nih.gov.

Novel and Efficient Synthetic Protocols

Recent research has focused on developing more streamlined and efficient methods for the synthesis of imidazole derivatives, including one-pot strategies and the application of advanced catalysis to improve yields, reduce step counts, and enhance environmental compatibility.

One-Pot Synthesis Strategies for Imidazole Derivatives

One-pot, multi-component reactions (MCRs) represent a significant advance in synthetic efficiency. For imidazole synthesis, the Radziszewski reaction and its modern variants are prominent examples. These reactions typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an excess of ammonia or an ammonium (B1175870) salt rsc.orgresearchgate.net. While often used for tri- and tetra-substituted imidazoles, the principles can be adapted for specific substitution patterns.

More specific to the target structure, microwave-assisted one-pot syntheses of imidazole-4-carboxylates have been developed. One such method involves the 1,5-electrocyclization of azavinyl azomethine ylides, which are generated in situ from 1,2-diaza-1,3-dienes, primary amines, and aldehydes nih.gov. This approach allows for the rapid assembly of diversely functionalized imidazole-4-carboxylates in good yields nih.gov. The development of a one-step synthesis for the closely related 5-amino-1H-imidazole-4-carboxamide (AICA) also highlights the trend towards more concise synthetic routes researchgate.net.

Catalytic Approaches in the Formation of 1H-Imidazole-4-carboxylates

The use of catalysts, both metal-based and organocatalytic, has revolutionized imidazole synthesis, offering milder reaction conditions and improved regioselectivity.

Table 2: Catalytic Methods for the Synthesis of Imidazole-4-Carboxylate Derivatives

Catalyst Type Catalytic System Reaction Description Products Reference(s)
Organocatalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Cyclization of ethyl isocyanoacetate and imidoyl chlorides 1,5-Diaryl-1H-imidazole-4-carboxylates nih.gov
Organocatalyst DABCO Metal-free cyclization of formamidines and ethyl isocyanoacetate 1-Substituted-4-imidazolecarboxylates researchgate.net
Metal Catalyst Copper (CuCl₂) Copper-catalyzed diamination of terminal alkynes with amidines 1,2,4-Trisubstituted imidazoles organic-chemistry.org
Metal Catalyst Iron (FeCl₃) / Iodine (I₂) Aerobic oxidative coupling of amidines and chalcones Tetrasubstituted imidazoles organic-chemistry.org
Solid-Acid Catalyst Nano-TiCl₄·SiO₂ Three-component reaction of benzil, aldehydes, and ammonium acetate 2,4,5-Trisubstituted-1H-imidazoles researchgate.net

Recent protocols have demonstrated the utility of various transition metals. For example, copper-catalyzed reactions, such as the cycloaddition between two different isocyanides, can produce imidazoles efficiently organic-chemistry.org. Iron-catalyzed [3+2] cycloaddition reactions and aerobic oxidative couplings also provide effective routes rsc.orgorganic-chemistry.org. Furthermore, iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) has been shown to yield 2,5-disubstituted imidazole-4-carboxylic derivatives directly organic-chemistry.org. These catalytic methods often provide access to highly functionalized imidazoles under relatively mild conditions, representing the forefront of synthetic design for this important heterocyclic class.

Microwave-Assisted and Green Chemistry Methods in Imidazole Synthesis

The synthesis of substituted imidazoles, including derivatives of this compound, has increasingly benefited from the adoption of microwave-assisted organic synthesis (MAOS) and other green chemistry principles. These modern techniques offer significant advantages over classical heating methods, such as dramatically reduced reaction times, improved product yields, cleaner reaction profiles, and the potential for solvent-free conditions. researchgate.netsemanticscholar.orgnih.gov

Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reaction mixture, a phenomenon particularly beneficial for reactions involving charged intermediates, as is common in heterocyclic synthesis. nih.gov For instance, the one-pot synthesis of various imidazole-4-carboxylates has been successfully achieved through microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, demonstrating the power of this technology to enhance cycloaddition reactions. nih.gov While a specific microwave-assisted synthesis for this compound is not prominently detailed, general methodologies for imidazole synthesis are readily adaptable. A common approach involves the multi-component condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonium source. researchgate.net

Green chemistry approaches often overlap with microwave synthesis. The use of non-toxic, reusable catalysts and performing reactions under solvent-free conditions are key tenets. asianpubs.org For example, a one-step condensation reaction to form 2,4,5-trisubstituted imidazoles can be carried out using a recyclable nanocrystalline magnesium aluminate catalyst under microwave irradiation without any solvent. researchgate.net Another green protocol describes the use of nitric acid as a metal-free catalyst and oxidizing agent for the one-step synthesis of dicyano imidazoles, highlighting advantages like shorter reaction times and easier purification. semanticscholar.org These principles suggest that a greener synthesis of this compound could be designed by selecting benign solvents (like water or ethanol), utilizing a recyclable catalyst, and employing microwave heating to reduce energy consumption and reaction time. nih.gov

Derivatization Strategies of this compound

This compound is a versatile heterocyclic building block possessing multiple reactive sites that allow for a wide range of chemical modifications. The primary points for derivatization are the amino group at the N5-position and the methyl ester at the C4-position. These functional groups enable the construction of a diverse library of more complex molecules for various applications.

Reactions at the Amino Group (N5-Position)

The exocyclic amino group at the 5-position is a key nucleophilic center, readily participating in various chemical transformations.

The primary amino group of this compound can be readily acylated or sulfonated to form the corresponding amides and sulfonamides. Acylation is typically achieved by reacting the imidazole with acyl chlorides or anhydrides in the presence of a base to neutralize the HCl by-product. Similarly, sulfonamidation is accomplished using sulfonyl chlorides. These reactions are fundamental for introducing a vast array of substituents onto the imidazole core.

A one-pot method for the sulfonation of anilines and related heterocyclic scaffolds involves using tributyl(sulfamoyl)ammonium betaine (B1666868) (TBSAB) under thermal conditions, which could be adapted for the sulfonation of the aminoimidazole. mdpi.com This method demonstrates the formation of C(sp2)-SO3 bonds from N(sp2)-SO3 intermediates. mdpi.com

Table 1: Examples of Acylation and Sulfonamidation Reactions on Amino Heterocycles This table presents generalized reaction conditions applicable to the amino group of the target molecule based on analogous transformations.

Reactant Reagent Product Type Conditions
Amino Heterocycle Acyl Chloride (R-COCl) N-Acyl-amino-heterocycle Base (e.g., Pyridine, Triethylamine), Aprotic Solvent
Amino Heterocycle Carboxylic Anhydride ((RCO)₂O) N-Acyl-amino-heterocycle Optional catalyst (e.g., DMAP), Aprotic Solvent
Amino Heterocycle Sulfonyl Chloride (R-SO₂Cl) N-Sulfonyl-amino-heterocycle Base (e.g., Pyridine), Aprotic Solvent
Amino Heterocycle Tributyl(sulfamoyl)ammonium betaine N-Sulfamoyl-amino-heterocycle Thermal, e.g., 1,4-dioxane (B91453) at 101-160 °C mdpi.com

The N5-amino group readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry, allowing for the facile introduction of diverse aromatic and aliphatic groups. The reaction typically involves refluxing the aminoimidazole with the carbonyl compound in a suitable solvent like methanol or ethanol (B145695), sometimes with a catalytic amount of acid. researchgate.netscience.gov

Studies on the closely related 5-amino-1H-imidazole-4-carboxamide have shown that it reacts with a variety of aromatic aldehydes (such as benzaldehyde, p-chlorobenzaldehyde, and anisaldehyde) to form the corresponding Schiff bases in good yields. derpharmachemica.comresearchgate.net The reaction is generally carried out by refluxing the reactants in methanol. derpharmachemica.com The formation of the imine bond (-N=CH-) is a versatile transformation for building molecular complexity. science.gov

Table 2: Synthesis of Schiff Bases from 5-amino-1H-imidazole-4-carboxamide Data adapted from studies on a structurally similar compound, illustrating the general applicability of the reaction.

Aldehyde Reactant Resulting Schiff Base Product Solvent Conditions Reference
Benzaldehyde 5-(Benzylideneamino)-1H-imidazole-4-carboxamide Methanol Reflux derpharmachemica.comresearchgate.net
p-Chlorobenzaldehyde 5-[(4-Chlorobenzylidene)amino]-1H-imidazole-4-carboxamide Methanol Reflux derpharmachemica.comresearchgate.net
Anisaldehyde 5-[(4-Methoxybenzylidene)amino]-1H-imidazole-4-carboxamide Methanol Reflux derpharmachemica.comresearchgate.net
Salicylaldehyde 5-[(2-Hydroxybenzylidene)amino]-1H-imidazole-4-carboxamide Methanol Reflux derpharmachemica.comresearchgate.net
Pyridine-4-aldehyde 5-(Pyridin-4-ylmethyleneamino)-1H-imidazole-4-carboxamide Methanol Reflux derpharmachemica.comresearchgate.net

Direct alkylation of the exocyclic amino group can be challenging due to the potential for over-alkylation and competing N-alkylation at the imidazole ring nitrogens. However, under controlled conditions, selective mono- or di-alkylation can be achieved. Reductive amination, a two-step one-pot process involving the formation of a Schiff base followed by in-situ reduction (e.g., with sodium borohydride), is often a more effective and selective method for N-alkylation.

Modifications at the Ester Group (C4-Position)

The methyl ester at the C4-position is another key handle for derivatization, primarily through nucleophilic acyl substitution.

Common transformations include:

Saponification (Hydrolysis): Treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidic workup, hydrolyzes the methyl ester to the corresponding carboxylic acid (5-amino-1H-imidazole-4-carboxylic acid). nih.gov This acid can then be coupled with amines or alcohols using standard peptide coupling reagents (e.g., DCC, EDC) to form a wide range of amides and esters.

Amidation: The ester can be directly converted to a carboxamide by heating with ammonia or a primary/secondary amine, often at elevated temperatures and pressures. This reaction can sometimes be sluggish and may require activation.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl or aryl group, yielding a different ester.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (5-amino-1H-imidazol-4-yl)methanol.

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) converts the ester into the corresponding carbohydrazide (B1668358). These hydrazides are valuable intermediates for synthesizing other heterocyclic systems like pyrazoles or triazoles. nih.gov A study on 1,5-diaryl-1H-imidazole-4-carboxylate esters demonstrated their facile conversion into carbohydrazide derivatives, a strategy applicable to the title compound. nih.gov

Table 3: Representative Transformations of the C4-Ester Group

Reaction Type Reagents Product Functional Group
Saponification NaOH or LiOH, then H₃O⁺ Carboxylic Acid (-COOH)
Amidation R¹R²NH, Heat Amide (-CONR¹R²)
Transesterification R'OH, Acid or Base Catalyst Ester (-COOR')
Reduction LiAlH₄ Primary Alcohol (-CH₂OH)
Hydrazinolysis N₂H₄·H₂O Carbohydrazide (-CONHNH₂)

A Comprehensive Analysis of the Chemical Reactivity of this compound

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of various biologically significant molecules. Its structure, featuring an amino group, a methyl ester, and a reactive imidazole core, allows for a diverse range of chemical transformations. This article explores the synthetic methodologies and chemical transformations focusing on the ester functional group and the imidazole ring nitrogens.

2 Chemical Transformations of the Ester Group

The methyl ester functionality at the C4 position of the imidazole ring is a key site for chemical modification, enabling the synthesis of a wide array of derivatives through hydrolysis, amidation, and transesterification.

1 Hydrolysis to Carboxylic Acids

The conversion of the methyl ester to the corresponding carboxylic acid, 5-amino-1H-imidazole-4-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. For instance, the hydrolysis of the related ethyl 5-methyl-1H-imidazole-4-carboxylate is accomplished by heating at reflux with aqueous sodium hydroxide. Following the reaction, neutralization with a strong acid, such as hydrochloric acid, precipitates the carboxylic acid product. A similar strategy involves the use of potassium hydroxide solution to hydrolyze ethyl 1H-imidazole-4-carboxylate, with subsequent acidification to yield 1H-imidazole-4-carboxylic acid. chemicalbook.com These methods are generally high-yielding and provide a straightforward route to the carboxylic acid derivative, which can serve as a precursor for further modifications, such as the formation of acid chlorides.

Table 1: Conditions for Hydrolysis of Imidazole Carboxylates

Starting MaterialReagentsConditionsProductReference
Ethyl 5-methyl-1H-imidazole-4-carboxylateSodium hydroxide, WaterReflux, 1 hour5-methyl-1H-imidazole-4-carboxylic acid
Ethyl 1H-imidazole-4-carboxylatePotassium hydroxide30°C1H-imidazole-4-carboxylic acid chemicalbook.com
1,5-Diaryl-1H-imidazole-4-carboxylate estersNaOH, H₂O, MeOHNot specified1,5-Diaryl-1H-imidazole-4-carboxylic acids nih.govmdpi.com

2 Amidation to Carboxamides and Hydrazides

The ester group can be readily converted into carboxamides and carbohydrazides, which are important functional groups in many pharmaceutical compounds. Amidation can be achieved by reacting the ester with an appropriate amine. While direct amidation of this compound is not extensively detailed in the provided results, the synthesis of related imidazole carboxamides often proceeds from the corresponding carboxylic acid or via other synthetic routes. For example, 5-Amino-4-imidazolecarboxamide is a known metabolite of certain antineoplastic agents and can be used to synthesize other derivatives. chemicalbook.com

A more common and efficient method for preparing amides involves first converting the carboxylic acid to a more reactive species like an acid chloride. However, direct conversion from the ester is also feasible.

The synthesis of carbohydrazides is typically accomplished by reacting the ester with hydrazine hydrate. This reaction is demonstrated in the preparation of 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives from their corresponding ethyl esters by heating at reflux in ethanol with hydrazine monohydrate, affording yields between 58% and 76%. nih.gov This transformation introduces a hydrazide moiety that is a key component in various bioactive molecules.

3 Transesterification Reactions

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another potential transformation for this compound. This reaction is often catalyzed by acids or bases. In the context of polymer chemistry, transesterification is a key reaction in the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), where ethylene (B1197577) glycol is used to produce bis(2-hydroxyethyl) terephthalate (BHET). acs.org While specific examples for this compound are not detailed, the principles of transesterification are well-established. Imidazole itself can act as a catalyst in transesterification reactions, highlighting the potential for autocatalysis or tailored catalytic systems in reactions involving imidazole-containing compounds. nih.gov

3 Transformations at the Imidazole Ring Nitrogens (N1 and N3)

The imidazole ring contains two nitrogen atoms, a pyrrole-type nitrogen (N1) and a pyridine-type imine nitrogen (N3). Both are potential sites for electrophilic attack, particularly alkylation and arylation. The free imidazole is a moderately strong base and an excellent nucleophile. chemistry-online.com

1 Alkylation and Arylation Reactions

N-alkylation of the imidazole ring is a common reaction, typically carried out in the presence of a base with alkylating agents like alkyl halides. chemistry-online.com The reaction can lead to a mixture of N1 and N3 substituted products, and the regioselectivity can be influenced by the reaction conditions and the nature of substituents on the imidazole ring. chemistry-online.com For instance, alkylation of 1H-4(5)-aminoimidazole-5(4)-carboxamide can result in low positional selectivity, with alkylation occurring at both the 1- and 3-positions. google.com

Arylation reactions can also be performed, leading to N-aryl imidazole derivatives. The synthesis of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates has been achieved through cycloaddition reactions, demonstrating the introduction of aryl groups onto the imidazole nitrogen. nih.govmdpi.com

2 Nucleophilic Substitution Reactions

The nitrogen atoms of the imidazole ring act as nucleophiles in substitution reactions. This reactivity is fundamental to the alkylation and acylation reactions mentioned previously. chemistry-online.com Nucleophilic substitution at the carbon atoms of the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. chemistry-online.comglobalresearchonline.net However, for halogenated imidazoles, nucleophilic substitution by displacement of a halogen atom is a viable pathway. For example, N-protected 2,4,5-tribromoimidazole (B189480) reacts with various nucleophiles by displacing the bromine atom at the C2 position. rsc.org Similarly, 1-benzyl-5-bromo-4-nitroimidazole undergoes nucleophilic substitution with displacement of the bromine at the C5 position. rsc.org This indicates that with appropriate leaving groups, the imidazole ring carbons can undergo nucleophilic attack.

Computational and Theoretical Investigations of Methyl 5 Amino 1h Imidazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of molecules. For Methyl 5-amino-1H-imidazole-4-carboxylate, these computational methods elucidate its electronic structure and reactivity, which are fundamental to understanding its potential applications.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.org DFT studies, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine the optimized geometry of this compound, including bond lengths and angles. kthmcollege.ac.in These calculations reveal the distribution of electron density and the nature of chemical bonds within the molecule. rsc.org

The analysis of atomic charges, for instance through Mulliken population analysis, helps in understanding the electrostatic interactions and the reactivity of different atomic sites. kthmcollege.ac.in For imidazole (B134444) derivatives, DFT calculations have shown that nitrogen and oxygen atoms typically carry partial negative charges, making them potential sites for electrophilic attack, while hydrogen atoms and certain carbon atoms exhibit partial positive charges. nih.gov The precise charge distribution in this compound would be influenced by the amino and methyl carboxylate substituents on the imidazole ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. nih.govirjweb.com For imidazole derivatives, the HOMO-LUMO gap can be calculated using DFT methods. For example, a study on an imidazole derivative reported a HOMO-LUMO energy gap of 4.4871 eV, indicating a stable molecule where intramolecular charge transfer can occur. irjweb.com The specific HOMO-LUMO energy gap for this compound would require dedicated DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMOValue not available
LUMOValue not available
Energy Gap (ΔE)Value not available

Note: Specific values for this compound are not publicly available and would require new computational research.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govresearchgate.net The MESP map displays different potential regions in color codes: red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. nih.gov Green areas correspond to neutral potential.

For imidazole-containing molecules, the MESP analysis typically reveals negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of a carboxylate group, highlighting them as nucleophilic centers. researchgate.netorientjchem.org Conversely, the hydrogen atoms attached to nitrogens or the amino group often show a positive potential, marking them as electrophilic sites. orientjchem.org A detailed MESP analysis of this compound would precisely map these reactive regions, providing crucial information for understanding its intermolecular interactions. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. pensoft.net

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand like this compound and a protein's active site. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Studies on similar heterocyclic compounds, such as benzimidazole (B57391) derivatives, have utilized molecular docking to predict their binding affinities with various protein targets. nih.gov The presence of specific functional groups, like the amino and carboxylate groups in this compound, can significantly influence the binding energy through hydrogen bonding and other non-covalent interactions. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinBinding Energy (kcal/mol)
Protein Name Not AvailableValue not available

Note: Specific molecular docking studies for this compound are not publicly available and would depend on the chosen protein target.

Identification of Key Interacting Residues in Biological Targets

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the protein's binding pocket. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

For instance, the amino group and the nitrogen atoms of the imidazole ring in this compound can act as hydrogen bond donors and acceptors, respectively. The ester group can also participate in hydrogen bonding. mdpi.com Identifying these key interacting residues is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.gov Docking studies on related imidazole compounds have successfully identified such critical interactions with the active sites of various enzymes. pensoft.net

Elucidation of Binding Modes

The biological activity of a molecule is intrinsically linked to its ability to interact with a specific biological target, such as a protein or enzyme. The elucidation of these binding modes at an atomic level is crucial for understanding the mechanism of action and for the rational design of more potent and selective molecules. Computational techniques, particularly molecular docking, are instrumental in predicting and analyzing these interactions.

For carboxylate-containing compounds like this compound, several binding modes are possible. The carboxylate group can engage in various interactions, including monodentate, bidentate chelating, and bridging coordinations with metal ions within an active site. wits.ac.za The imidazole ring, being electron-rich, can participate in π-π stacking, π-cation interactions, and hydrogen bonding. jmchemsci.com

While specific molecular docking studies detailing the binding modes of this compound are not extensively available in the public domain, the general principles can be inferred from studies on related imidazole derivatives. For instance, in a study on novel 5-oxo-imidazoline derivatives, molecular docking was employed to understand their interactions with the polo-like kinase 1 (PLK1) receptor, a target in breast cancer. jmchemsci.com Similarly, investigations into imidazole-pyrazole-benzo[f]chromene hybrids revealed that these compounds could bind within the active site of the Epidermal Growth Factor Receptor (EGFR), forming key hydrogen bonds and pi-pi stacking interactions. researchgate.net These studies highlight the importance of the imidazole core in establishing critical interactions with amino acid residues in the target's active site.

A hypothetical docking study of this compound into a relevant biological target would likely reveal the amino group and the imidazole nitrogen atoms acting as hydrogen bond donors and acceptors, while the methyl carboxylate group could also participate in hydrogen bonding or electrostatic interactions. The planar imidazole ring would be a candidate for stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Potential Binding Interactions of this compound

Functional Group Potential Interaction Type Interacting Residue Examples
Amino Group (-NH2) Hydrogen Bond Donor Aspartate, Glutamate, Serine
Imidazole Ring Hydrogen Bond Acceptor (N) Serine, Threonine, Lysine
π-π Stacking Phenylalanine, Tyrosine, Tryptophan
Methyl Carboxylate (-COOCH3) Hydrogen Bond Acceptor (O) Arginine, Lysine, Histidine

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights that are not accessible through static methods like molecular docking. These simulations can be used to assess the conformational flexibility of a ligand and the stability of a ligand-target complex in a simulated biological environment.

The conformation of a ligand, or its three-dimensional shape, can significantly influence its binding affinity and biological activity. This compound possesses rotational freedom around the bond connecting the carboxylate group to the imidazole ring. MD simulations can explore the energetically favorable conformations of the molecule in solution and within a protein's binding pocket.

By simulating the molecule's movement over time, researchers can identify the most stable conformations and the transitions between them. This information is critical for understanding how the ligand adapts its shape to fit into the binding site and how its dynamics might influence its interaction with the target.

The stability of the complex formed between a ligand and its biological target is a key determinant of the ligand's efficacy. MD simulations can be used to assess this stability by monitoring key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable complex will typically exhibit smaller fluctuations in these values.

A computational method known as thermal titration molecular dynamics (TTMD) has been developed to qualitatively estimate the stability of protein-ligand complexes by performing a series of MD simulations at increasing temperatures. nih.gov While no specific MD simulation studies have been published for this compound, this and other MD techniques are widely applied in drug discovery to rank the stability of different ligand-protein complexes and to prioritize compounds for further experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating the variation in the biological activity of a set of compounds with the variation in their molecular descriptors. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds. nih.gov

Several studies have successfully applied QSAR modeling to series of imidazole derivatives to predict their antiviral, anti-HIV, and anticancer activities. nih.govnih.gov For instance, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives identified key structural features that influence their cytotoxicity. nih.gov These models, once validated, serve as powerful tools for virtual screening and for guiding the design of new imidazole-based compounds with enhanced biological activity.

The predictive power of a QSAR model depends on the choice of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For imidazole derivatives, a range of descriptors are typically considered:

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar refractivity, and STERIMOL parameters which quantify the dimensions of substituents. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. Examples include the Hammett sigma (σ) constant, which describes the electron-donating or electron-withdrawing nature of substituents, and dipole moments. nih.gov

Lipophilic Descriptors: These quantify the hydrophobicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a protein. The partition coefficient (logP) is the most common lipophilic descriptor. nih.gov

For this compound, these descriptors can be calculated using various computational software. While a specific QSAR model for this compound is not publicly available, the calculated descriptors can provide an indication of its likely physicochemical properties and potential for biological activity.

Table 2: Calculated Physicochemical Properties of this compound

Property Value Source
Molecular Formula C5H7N3O2 PubChem uni.lu
Molecular Weight 141.13 g/mol PubChem uni.lu
XLogP3-AA (Lipophilicity) -0.9 PubChem
Hydrogen Bond Donors 2 PubChem
Hydrogen Bond Acceptors 4 PubChem

Advanced Research Applications and Future Perspectives for Methyl 5 Amino 1h Imidazole 4 Carboxylate

Applications in Materials Science Research

The structural characteristics of Methyl 5-amino-1H-imidazole-4-carboxylate make it a promising building block in materials science, particularly in the synthesis of metal-organic frameworks and the development of new catalysts.

Role in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The specific properties of a MOF are determined by the choice of the metal and the organic linker. While direct research on the use of this compound as a primary linker in MOF synthesis is not extensively documented, the presence of both an amino group and a carboxylate group suggests its potential as a valuable component. Amino-functionalized organic linkers have been shown to accelerate the formation of crystalline MOFs. nih.gov The amino group can enhance the coordination affinity and influence the resulting framework's topology and properties.

Imidazole-based dicarboxylic acids are known to form diverse coordination polymers with various metal ions, resulting in structures with unique dimensionalities and properties. rsc.orgrsc.orgresearchgate.netacs.org The imidazole (B134444) nitrogen atoms and the carboxylate oxygen atoms provide multiple coordination sites, allowing for the construction of complex and robust frameworks. researchgate.net It is plausible that this compound could be utilized as a modulator or a secondary building unit in MOF synthesis to introduce specific functionalities.

Table 1: Potential Coordination Sites of this compound for MOF Synthesis

Functional GroupPotential Role in MOF Structure
Imidazole Nitrogen AtomsCoordination to metal centers, influencing framework topology.
Carboxylate GroupStrong coordination to metal ions, forming primary structural linkages.
Amino GroupSecondary coordination, hydrogen bonding, post-synthetic modification site.

Use in Catalyst Development and Coordination Chemistry

The field of coordination chemistry extensively utilizes imidazole-based ligands to create novel metal complexes with specific catalytic or electronic properties. mdpi.com The nitrogen atoms of the imidazole ring in this compound can act as effective coordination sites for a variety of transition metals. The resulting coordination polymers have potential applications in catalysis. mdpi.com

While specific catalytic applications for complexes of this compound are yet to be widely reported, the broader class of imidazole-containing coordination compounds has shown promise. For instance, coordination polymers based on imidazole and carboxylate ligands are being explored for their catalytic potential. The specific arrangement of the metal centers and the electronic properties of the ligand can create active sites for various chemical transformations.

Emerging Research Frontiers

Beyond traditional materials science, this compound is positioned at the forefront of several emerging research areas, including photoluminescent materials and chemical sensors.

Photoluminescence and Optical Applications

The development of luminescent materials is crucial for applications in sensing, imaging, and lighting technologies. Imidazole derivatives are increasingly being investigated for their optical properties. Lanthanide complexes incorporating imidazole-carboxylate ligands have been shown to exhibit characteristic luminescence, suggesting that the imidazole moiety can act as an efficient "antenna" to transfer energy to the metal center, which then emits light. mdpi.comnih.govresearchgate.net

Furthermore, metal-organic complexes involving imidazole and other aromatic ligands have been synthesized and shown to display violet-blue fluorescence. tubitak.gov.tr The photoluminescent properties of such complexes are influenced by the nature of the metal ion and the ligand structure. While direct studies on the photoluminescence of this compound complexes are limited, the existing research on related compounds suggests a promising avenue for exploration. The amino and carboxylate groups could be further functionalized to tune the photophysical properties of the resulting materials.

Table 2: Examples of Luminescent Imidazole-Based Metal Complexes

Imidazole DerivativeMetal IonObserved LuminescencePotential Application
4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acidEuropium(III)Red emissionSolid-state lighting
5-chlorhydroxybenzoate-imidazoleZinc(II), Copper(II)Violet-blue fluorescencePhotoluminescent materials
4,5-diphenyl-1H-imidazole derivative-Turn-off fluorescence with Fe(III)Chemical sensing

Chemo-sensing Research

The ability to selectively detect specific ions or molecules is critical in environmental monitoring, medical diagnostics, and industrial process control. Imidazole-based compounds have emerged as versatile platforms for the design of chemical sensors. For example, a fluorescent probe based on a substituted imidazole was developed for the selective detection of mercury ions. rsc.org Another study reported on an imidazole-derived chemosensor that exhibits a "turn-off" fluorescence response in the presence of iron(III) ions. nih.gov

The mechanism of sensing often relies on the specific interaction between the target analyte and the functional groups of the imidazole derivative, leading to a measurable change in an optical or electrochemical signal. The amino and carboxylate groups on this compound provide potential binding sites for metal ions and other analytes. This suggests that this compound could be a valuable precursor for the development of new and selective chemosensors.

Translational Research and Clinical Development Challenges

While this compound holds promise in various research applications, its journey towards potential clinical use is fraught with challenges inherent in small molecule drug development. pharmiweb.compatheon.com Imidazole-based compounds are prevalent in many approved drugs, but their development is not without hurdles. researchgate.net

One of the primary challenges is overcoming issues of toxicity and ensuring patient compliance, as has been observed with some nitroheterocyclic imidazole drugs used to treat Chagas disease. mdpi.com For any new therapeutic candidate, extensive preclinical and clinical studies are required to establish its safety and efficacy profile.

Furthermore, the development of small molecule inhibitors often faces the emergence of drug resistance. pharmiweb.com Another significant hurdle can be targeting difficult protein classes, such as those that lack well-defined binding pockets or function as part of larger protein complexes. pharmiweb.com The selectivity of small molecules can also be a concern, as off-target effects can lead to undesirable side effects. pharmiweb.com

Despite these challenges, small molecules like this compound offer several advantages, including ease of manufacturing, cost-effectiveness, and the potential for various administration routes. tempobioscience.com The vast chemical space that can be explored with small molecules provides endless opportunities for the design of new therapeutic agents. tempobioscience.com

Future Directions and Unexplored Research Avenues

The future of research surrounding this compound is poised for significant advancements, driven by interdisciplinary approaches that combine computational power with innovative synthetic strategies. The exploration of its full potential is an ongoing endeavor, with several key areas ripe for investigation.

Integration with Artificial Intelligence and Machine Learning for Drug Design

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry offers a paradigm shift in the design and discovery of novel therapeutics. For this compound, these computational tools can accelerate the identification of potent and selective drug candidates.

Predictive Modeling and Virtual Screening: AI and ML algorithms can be trained on existing data for imidazole-based compounds to develop predictive models for bioactivity. These models can then be used to perform large-scale virtual screening of virtual libraries of this compound derivatives. This in silico approach can rapidly identify molecules with a high probability of interacting with a specific biological target, thereby prioritizing synthetic efforts. Computational methods such as molecular docking and molecular dynamics simulations are instrumental in predicting the binding affinity of derivatives for particular protein targets. nih.govThese simulations can also elucidate key intermolecular interactions that guide the rational design of more potent and selective inhibitors. nih.govDe Novo Drug Design: Generative AI models can be employed for the de novo design of novel molecules based on the this compound scaffold. By learning the underlying chemical patterns and structure-activity relationships, these models can propose entirely new chemical entities with optimized properties, such as enhanced efficacy, reduced off-target effects, and improved pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. These models can help in understanding which structural modifications are crucial for activity and can guide the synthesis of more potent analogs.

AI/ML Application Description Potential Impact on Drug Design
Predictive Modeling Training algorithms to predict the biological activity of virtual compounds.Rapid identification of promising drug candidates from large chemical libraries.
Virtual Screening Using computational models to screen virtual libraries for potential hits.Cost-effective and time-efficient prioritization of compounds for synthesis and testing.
De Novo Design Generating novel molecular structures with desired properties using AI.Discovery of innovative drug candidates with improved efficacy and safety profiles.
QSAR Studies Establishing correlations between chemical structure and biological activity.Rational design of more potent and selective molecules by identifying key structural features.

Exploration of Novel Biological Targets

While this compound is a well-established precursor for purine (B94841) analogs, its structural features suggest the potential for interaction with a broader range of biological targets. The imidazole nucleus is a common motif in many approved drugs and natural products, known for its ability to participate in various biological interactions.

Kinase Inhibition: The imidazole scaffold is a key component of numerous kinase inhibitors. The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase domain. Future research could focus on designing derivatives of this compound that selectively target specific kinases implicated in diseases such as cancer and inflammation.

Enzyme Inhibition: The functional groups on the this compound molecule, including the amino and carboxylate groups, can be modified to target the active sites of various enzymes. For instance, derivatives could be designed to inhibit enzymes involved in metabolic disorders or infectious diseases.

Fragment-Based Drug Discovery (FBDD): this compound can serve as a valuable fragment in FBDD campaigns. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a hit is identified, it can be elaborated and optimized to generate a high-affinity lead compound. The structural simplicity and synthetic tractability of this imidazole make it an ideal starting point for such endeavors.

Potential Biological Target Class Rationale for Exploration Therapeutic Area
Protein Kinases The imidazole core is a known pharmacophore for kinase binding.Cancer, Inflammatory Diseases
Metabolic Enzymes The functional groups can be tailored for specific enzyme active sites.Metabolic Disorders, Infectious Diseases
G-Protein Coupled Receptors (GPCRs) Imidazole derivatives have shown activity at various GPCRs.Neurological Disorders, Cardiovascular Diseases
Proteases The scaffold can be elaborated to target protease active sites.Viral Infections, Cancer

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. Future research on this compound will likely focus on developing more sustainable and efficient synthetic methods.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a green alternative to traditional chemical synthesis. nih.govtandfonline.comtandfonline.comresearchgate.netResearchers are exploring the use of biocatalysts, such as those found in fruit juices, for the synthesis of imidazole derivatives. tandfonline.comtandfonline.comThese methods are often performed in aqueous media under mild conditions, reducing the need for hazardous solvents and reagents. nih.govtandfonline.comtandfonline.comresearchgate.netFor example, a biocatalytic method for producing imidazole-4-acetic acid from L-histidine has been developed, highlighting the potential for enzymatic conversions in this chemical space. nih.govresearchgate.netThe development of immobilized enzymes could further enhance the reusability of the biocatalyst and streamline the manufacturing process.

Flow Chemistry: Continuous flow chemistry provides several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. A one-pot synthesis of this compound has been reported using a cascade-type reduction-coupling reaction in a flow system. tandfonline.comThis approach utilizes fine bubble technology and a packed-bed catalyst column to achieve a high-yielding and environmentally friendly process. tandfonline.comAlternative Solvents and Catalysts: Research is ongoing to replace hazardous solvents and catalysts with more benign alternatives. This includes the use of water, supercritical fluids, or ionic liquids as reaction media. Furthermore, the development of heterogeneous catalysts that can be easily separated and recycled is a key area of focus.

Sustainable Synthesis Approach Description Advantages
Biocatalysis Use of enzymes or whole organisms to catalyze reactions. nih.govtandfonline.comtandfonline.comresearchgate.netMild reaction conditions, high selectivity, reduced waste. nih.govtandfonline.comtandfonline.comresearchgate.net
Flow Chemistry Performing reactions in a continuous stream rather than a batch. tandfonline.comImproved safety, efficiency, and scalability. tandfonline.com
Green Solvents Utilizing environmentally friendly solvents like water or supercritical CO2.Reduced environmental impact and worker exposure to hazardous materials.
Heterogeneous Catalysis Using catalysts that are in a different phase from the reactants.Easy separation and recycling of the catalyst, reducing waste and cost.

Q & A

Q. What are the common synthetic routes for Methyl 5-amino-1H-imidazole-4-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via cyclization of glyoxal, ammonia, and aldehydes using the Debus-Radziszewski method under acidic catalysis . Alternative routes involve condensation of methyl 2-amino-2-cyanoacetate with formamidine, achieving ~42% yield under batch conditions . Key parameters include:
  • Temperature : 30–120°C (higher temperatures for pressure-resistant amidation).
  • Catalysts : Acidic conditions (e.g., HCl) for imidazole ring formation.
  • Solvents : Aqueous ammonia or ethanol for intermediate stabilization.
    Yield challenges arise in amidation steps due to solvent absorption of ammonia; continuous flow reactors or methyl ester precursors (e.g., methyl 2-cyano acetate) improve reactivity .

Q. Which biochemical pathways are influenced by this compound, and how are these pathways experimentally validated?

  • Methodological Answer : The compound modulates:
  • Purine biosynthesis : Acts as a substrate for phosphoribosylaminoimidazole carboxylase, converting 5-aminoimidazole ribonucleotide (AIR) to 5-aminoimidazole-4-carboxamide ribonucleotide (CAIR) .
  • AMPK activation : Enhances glucose uptake and fatty acid oxidation via AMP-activated protein kinase (AMPK) phosphorylation.
    Validation methods :
  • Enzyme assays : Radiolabeled substrate tracking (e.g., 14^{14}C-AIR) to quantify CAIR production.
  • Western blotting : Detection of phosphorylated AMPK in treated vs. control cells .

Q. What standard analytical techniques are used to characterize this compound and its derivatives?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H/13^{13}C NMR for structural elucidation (e.g., imidazole ring protons at δ 7.2–8.0 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular weight (141.13 g/mol) and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound derivatives across different cancer cell lines?

  • Methodological Answer : Contradictions in IC50_{50} values (e.g., <10 µM in some lines vs. no activity in others) may stem from:
  • Cell-specific uptake : Quantify intracellular compound levels via LC-MS.
  • Metabolic differences : Compare expression of phosphoribosylaminoimidazole carboxylase or AMPK isoforms (e.g., α1 vs. α2) via qPCR.
  • Orthogonal assays : Validate using apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential assays (JC-1 staining) .

Q. What strategies optimize the compound’s stability and subcellular localization for in vivo studies?

  • Methodological Answer :
  • Stability : Avoid light/high temperatures; lyophilize with cryoprotectants (e.g., trehalose) for long-term storage .
  • Localization : Conjugate with mitochondrial-targeting sequences (e.g., TPP+^+) or nuclear localization signals (NLS). Validate via confocal microscopy using fluorescent analogs (e.g., FITC tagging) .

Q. How do structural modifications at the 4-carboxylate or 5-amino positions alter biological activity?

  • Methodological Answer :
  • 4-Carboxylate ester → amide : Enhances metabolic stability but reduces AMPK activation (e.g., methyl ester IC50_{50} = 2 µM vs. amide IC50_{50} = 15 µM) .
  • 5-Amino → nitro substitution : Abolishes purine biosynthesis inhibition but introduces antimycobacterial activity (MIC = 0.5 µg/mL vs. Mycobacterium tuberculosis) .
    Screening workflow :

Click chemistry : Introduce substituents via CuAAC reactions.

High-throughput screening : Test derivatives against kinase panels or bacterial growth assays.

Contradiction Analysis

Q. Why do some studies report potent AMPK activation while others emphasize purine biosynthesis inhibition as the primary mechanism?

  • Methodological Answer : Discrepancies arise from:
  • Dose-dependent effects : Low doses (nM–µM) activate AMPK, while high doses (>10 µM) saturate purine enzymes, shifting the dominant mechanism .
  • Cell type variability : Proliferating cells (e.g., cancer lines) prioritize nucleotide synthesis inhibition, whereas quiescent cells (e.g., hepatocytes) exhibit metabolic AMPK responses.
    Resolution : Conduct dual-reporter assays (e.g., luminescent ATP/NADPH ratios) to simultaneously track both pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.